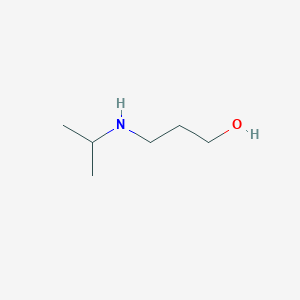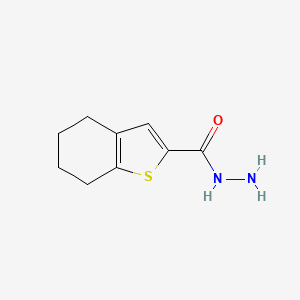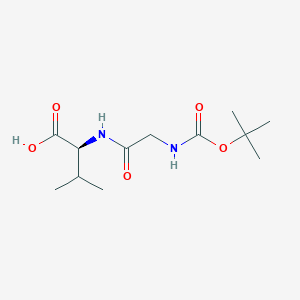
3-(Isopropylamino)propan-1-ol
Overview
Description
3-(Isopropylamino)propan-1-ol is an organic compound with the molecular formula C6H15NO. It is a secondary amine and an alcohol, featuring both an isopropylamino group and a hydroxyl group. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
3-(Isopropylamino)propan-1-ol is a beta-blocker, similar to Bisoprolol . Its primary targets are beta-1 adrenergic receptors , which are mainly located in the heart . These receptors play a crucial role in the regulation of heart rate and blood pressure.
Mode of Action
This compound works by non-selectively blocking beta-1 adrenergic receptors . This blocking action inhibits the effects of epinephrine and norepinephrine, hormones that increase heart rate and blood pressure . By blocking these receptors, this compound decreases heart rate and blood pressure .
Biochemical Pathways
The action of this compound affects the sympathetic nervous system , which mediates the fight-or-flight response . By blocking the beta-1 adrenergic receptors, it inhibits the action of catecholamines (epinephrine and norepinephrine), thereby reducing heart rate and blood pressure .
Pharmacokinetics
For instance, its lipophilicity might influence its absorption and distribution .
Result of Action
The primary result of the action of this compound is a decrease in heart rate and blood pressure . This makes it potentially useful in the treatment of conditions like hypertension.
Biochemical Analysis
Biochemical Properties
3-(Isopropylamino)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This modification can alter the activity, localization, and function of the target proteins, thereby impacting cellular processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor for certain hydrolases, enzymes that catalyze the hydrolysis of chemical bonds. This inhibition can lead to changes in the levels of substrates and products in metabolic pathways, thereby affecting cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. It has been observed that this compound is relatively stable at room temperature when stored in a dark, inert atmosphere. Prolonged exposure to light or high temperatures can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its impact on physiological processes becomes more pronounced. For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, in animal models. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One of the primary pathways involves its oxidation by oxidoreductases, leading to the formation of corresponding aldehydes or ketones. This transformation can affect metabolic flux, altering the levels of metabolites and influencing cellular metabolism. Additionally, this compound can act as a precursor for the synthesis of other bioactive compounds, further integrating into various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. For example, it may interact with amino acid transporters, which are proteins that mediate the uptake of amino acids and related compounds into cells. This interaction can influence the compound’s bioavailability and its subsequent biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its specific biochemical roles and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Isopropylamino)propan-1-ol can be synthesized through several methods. One common method involves the reaction of 3-bromopropan-1-ol with isopropylamine. The reaction is typically carried out at 50°C for 12 hours . Another method involves the reduction of a 1,3-diesters compound using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane, and finally reacting with isopropylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
3-(Isopropylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and as a solvent for non-polar substances.
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: A beta-blocker with a similar structure, used for treating high blood pressure.
Propranolol: Another beta-blocker, but non-selective, affecting both beta-1 and beta-2 adrenergic receptors.
Alprenolol: A non-selective beta-blocker used for similar therapeutic purposes.
Uniqueness
3-(Isopropylamino)propan-1-ol is unique due to its specific structure, which allows it to be used as a versatile intermediate in the synthesis of various pharmaceuticals and chemicals. Its dual functionality as both an amine and an alcohol makes it particularly valuable in organic synthesis.
Properties
IUPAC Name |
3-(propan-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7-4-3-5-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCPWFOPXIDRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366270 | |
| Record name | 3-(isopropylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33918-15-9 | |
| Record name | 3-(isopropylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Isopropylamino)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)


![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)


